molecular formula C12H22O4 B072765 2-Propanoyloxyhexyl propanoate CAS No. 1560-65-2

2-Propanoyloxyhexyl propanoate

Cat. No. B072765
CAS RN: 1560-65-2
M. Wt: 230.3 g/mol
InChI Key: PMTGPGHLCICNLJ-UHFFFAOYSA-N
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Description

2-Propanoyloxyhexyl propanoate, also known as IPP, is a chemical compound that has been extensively studied in scientific research. It is a synthetic derivative of the natural compound capsaicin, which is found in chili peppers. IPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of 2-Propanoyloxyhexyl propanoate involves its interaction with a specific type of ion channel known as transient receptor potential vanilloid 1 (TRPV1). This channel is involved in the perception of pain and temperature in the body, and 2-Propanoyloxyhexyl propanoate has been shown to modulate its activity in a dose-dependent manner. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to interact with other receptors and channels in the body, including the cannabinoid receptor CB1 and the GABA receptor.

Biochemical And Physiological Effects

2-Propanoyloxyhexyl propanoate has been shown to have a variety of biochemical and physiological effects in the body. These include the modulation of pain and inflammation, the regulation of cell growth and differentiation, and the modulation of neurotransmitter release. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to have antioxidant and anti-cancer properties, making it a potentially valuable therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Propanoyloxyhexyl propanoate in lab experiments is its ability to selectively modulate the activity of TRPV1, allowing researchers to study the role of this channel in various physiological processes. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using 2-Propanoyloxyhexyl propanoate is its potential for off-target effects, as it has been shown to interact with other receptors and channels in the body. Careful experimental design and analysis are necessary to ensure the specificity of its effects.

Future Directions

There are many potential future directions for research involving 2-Propanoyloxyhexyl propanoate. One area of interest is its potential as a therapeutic agent for pain and inflammation, as well as its anti-cancer properties. Additionally, further research is needed to better understand its interactions with other receptors and channels in the body, and to develop more selective and specific compounds based on its structure and mechanism of action. Overall, 2-Propanoyloxyhexyl propanoate represents a valuable tool for scientific research and has the potential to lead to important discoveries in a range of fields.

Synthesis Methods

2-Propanoyloxyhexyl propanoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and research goals, but typically involves the use of organic solvents and catalysts to facilitate the reaction. Careful purification and analysis of the final product are necessary to ensure its purity and consistency for use in research.

Scientific Research Applications

2-Propanoyloxyhexyl propanoate has been used in a variety of scientific research applications, including studies of pain and inflammation, cancer, and neurological disorders. Its ability to modulate the activity of certain ion channels and receptors in the body has led to its use as a research tool to better understand the underlying mechanisms of these conditions.

properties

CAS RN

1560-65-2

Product Name

2-Propanoyloxyhexyl propanoate

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2-propanoyloxyhexyl propanoate

InChI

InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3

InChI Key

PMTGPGHLCICNLJ-UHFFFAOYSA-N

SMILES

CCCCC(COC(=O)CC)OC(=O)CC

Canonical SMILES

CCCCC(COC(=O)CC)OC(=O)CC

Other CAS RN

1560-65-2

synonyms

2-propanoyloxyhexyl propanoate

Origin of Product

United States

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